
N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-methylbenzamide” is a compound that contains a quinoline moiety. Quinoline is a nitrogen-containing heterocyclic compound that is often used as a scaffold in the development of new drugs .
Chemical Reactions Analysis
Quinoline compounds are known to participate in both electrophilic and nucleophilic substitution reactions . They can form salts with acids and exhibit reactions similar to benzene and pyridine .作用机制
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-methylbenzamide is not fully understood. However, studies have shown that it may act by inhibiting the activity of certain enzymes, such as acetylcholinesterase and topoisomerase II. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its anticancer and anti-Alzheimer's disease activities, this compound has also been shown to exhibit anti-inflammatory and antioxidant activities. This compound has also been shown to have a neuroprotective effect, protecting neurons from damage caused by oxidative stress.
实验室实验的优点和局限性
One of the primary advantages of N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-methylbenzamide for lab experiments is its potent anticancer activity. This compound has been shown to exhibit activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to use in certain lab experiments.
未来方向
There are several future directions for the study of N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-methylbenzamide. One area of interest is in the development of new anticancer therapies based on this compound. Another area of interest is in the development of new treatments for Alzheimer's disease based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
合成方法
N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-methylbenzamide is synthesized by the reaction of 2-hydroxy-3-formylquinoline and 4-methoxy-N-methylbenzamide in the presence of a catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of this compound.
科学研究应用
N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-methylbenzamide has been studied extensively for its potential applications in various areas of scientific research. One of the primary areas of interest is in the field of cancer research, where this compound has been shown to exhibit potent anticancer activity. This compound has also been studied for its potential applications in the treatment of Alzheimer's disease, where it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine.
安全和危害
属性
IUPAC Name |
4-methoxy-N-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-21(19(23)13-7-9-16(24-2)10-8-13)12-15-11-14-5-3-4-6-17(14)20-18(15)22/h3-11H,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWJMARJUDTXAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



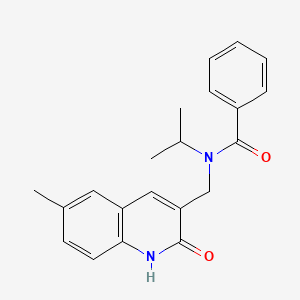
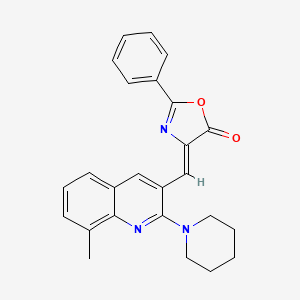
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B7712650.png)
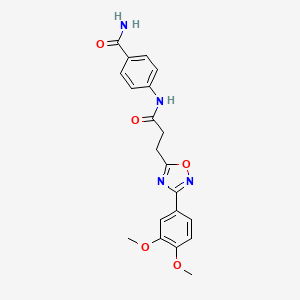
![N-(2,5-dimethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7712670.png)

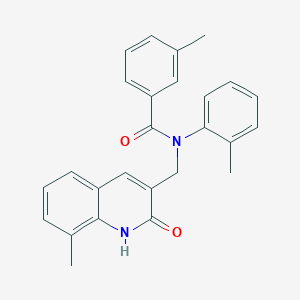


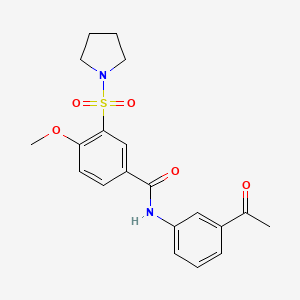
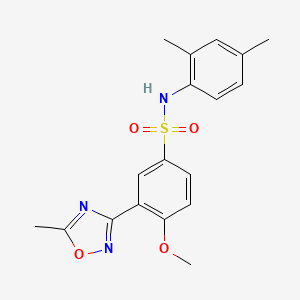
![2-methyl-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712716.png)